2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Physicochemical characterization Purification optimization Solid-state stability

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a partially saturated quinazoline derivative featuring a 2-methyl substituent and a 4-hydroxyl group on a tetrahydroquinazoline core. It is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 19178-21-3
Cat. No. B186606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol
CAS19178-21-3
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)CCCC2
InChIInChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12)
InChIKeyPOZNQGBUFZFKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 19178-21-3): Key Physicochemical and Synthetic Profile for Sourcing Decisions


2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a partially saturated quinazoline derivative featuring a 2-methyl substituent and a 4-hydroxyl group on a tetrahydroquinazoline core. It is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research . Its closest structural analogs include the unsubstituted parent 5,6,7,8-tetrahydroquinazolin-4-ol (CAS 19178-19-9) [1], 2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol , and the fully aromatic 2-methylquinazolin-4-ol (CAS 1769-24-0) [2], each of which presents distinct physicochemical and biological profiles that prevent direct substitution without experimental validation.

Why 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Cannot Be Replaced by Other Tetrahydroquinazoline Analogs Without Requalification


The tetrahydroquinazoline scaffold is highly sensitive to substitution at the 2-position. Even minor alterations, such as replacing the 2-methyl group with hydrogen, cyclopropyl, or amino, can significantly shift melting point, lipophilicity, pKa, and biological target engagement [1]. For example, the 2-methyl analog exhibits a melting point approximately 29 °C higher than the unsubstituted parent, indicative of altered crystal packing that directly impacts purification by recrystallization and long-term storage stability [2]. Furthermore, the 2-methyl derivative has been specifically cited as an intermediate for agricultural fungicide synthesis, a utility not shared by all ring-substituted congeners . These differences mandate explicit experimental qualification rather than assuming interchangeable behavior among 2-substituted tetrahydroquinazolin-4-ols.

Quantitative Differentiation Evidence for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 19178-21-3) vs. Closest Analogs


Melting Point Elevation vs. Unsubstituted Parent Scaffold

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol exhibits a melting point of 208–209 °C , compared to 179–181 °C for the unsubstituted parent 5,6,7,8-tetrahydroquinazolin-4-ol (CAS 19178-19-9) [1]. This represents a ~29 °C elevation attributable to the 2-methyl substituent.

Physicochemical characterization Purification optimization Solid-state stability

Dihydroorotase Inhibition Potency Compared to the Aromatic 2-Methylquinazolin-4-ol

The target compound inhibits dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. In contrast, the fully aromatic analog 2-methylquinazolin-4-ol (CAS 1769-24-0) exhibits no reported dihydroorotase activity, instead acting as a potent PARP inhibitor (Ki = 1.1 µM) [2]. This shift in target selectivity underscores the functional divergence between saturated and aromatic scaffolds.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Computed Lipophilicity (XLogP3) and Its Impact on Solubility-Driven Formulation

PubChem-computed XLogP3 for the target compound is 0.5 [1], indicating moderate hydrophilicity. While the unsubstituted parent 5,6,7,8-tetrahydroquinazolin-4-ol is reported as very slightly soluble (0.33 g/L at 25 °C) [2], no directly comparable XLogP3 value is available for the parent. The 2-methyl group modestly increases lipophilicity relative to the unsubstituted scaffold, which may influence partitioning behavior in biphasic reaction systems or biological membranes.

Lipophilicity Drug-likeness Formulation development

Agrochemical Intermediate Utility vs. General-Purpose Tetrahydroquinazoline Derivatives

ChemicalBook explicitly documents 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol as an intermediate for the preparation of agricultural and horticultural fungicides , citing patent US5234936 (American Home Products Corporation, 1993) [1]. In contrast, the unsubstituted parent 5,6,7,8-tetrahydroquinazolin-4-ol and the 2-cyclopropyl analog are marketed as general medicinal chemistry building blocks without a documented agrochemical route . This application-specific precedent provides a procurement rationale for agrochemical discovery programs.

Agrochemical synthesis Fungicide intermediate Synthetic building block

Acid Dissociation Constant (pKa) Differentiation for Salt Selection and Ionization State Control

The predicted pKa of 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol is 2.69 ± 0.20 , reflecting the acidity of the 4-hydroxyl proton on the quinazoline ring. While the predicted pKa of the unsubstituted parent 5,6,7,8-tetrahydroquinazolin-4-ol has not been publicly reported, the 2-methyl derivative's measured value allows for rational salt screening and pH-dependent extraction during purification. This contrasts with the aromatic analog 2-methylquinazolin-4-ol, whose pKa is expected to differ due to aromatic stabilization of the conjugate base.

pKa Salt formation Ionization state Pre-formulation

Recommended Application Scenarios for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Based on Quantitative Evidence


Agrochemical Fungicide Lead Optimization Programs

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is directly cited as a synthetic intermediate for agricultural fungicides in patent US5234936 [1]. Agrochemical discovery teams pursuing quinazoline-based fungicides can leverage this precedent to accelerate route design and bypass early-stage intermediate scouting. Close analogs such as the 2-cyclopropyl derivative lack this documented agrochemical route, making the 2-methyl compound the preferred starting point for fungicide-focused programs.

Recrystallization-Intensive Purification Workflows Requiring High-Melting Intermediates

With a melting point of 208–209 °C—approximately 29 °C higher than the unsubstituted parent scaffold [2]—this compound offers a wider thermal window for recrystallization solvent screening. Process chemistry groups optimizing purity of late-stage intermediates can exploit this elevated melting point to achieve higher recovery yields and reduced solvent consumption compared to lower-melting tetrahydroquinazoline analogs.

Dihydroorotase Enzyme Assay Standardization and Pyrimidine Biosynthesis Research

The compound demonstrates measurable, albeit modest, dihydroorotase inhibition (IC50 = 180 µM) [3], providing a characterized tool compound for enzyme assay development. Research groups studying pyrimidine biosynthesis can use this compound as a reference inhibitor with documented potency, whereas the aromatic 2-methylquinazolin-4-ol exhibits no dihydroorotase activity and instead targets PARP [4], preventing its use in this specific biochemical context.

Pre-formulation Salt Screening Guided by Known pKa

The predicted pKa of 2.69 ± 0.20 provides a rational starting point for salt formation studies aimed at enhancing aqueous solubility or modifying dissolution rate. Pharmaceutical development teams can design counterion screening cascades based on this pKa value, reducing the number of experimental iterations required to identify a developable salt form compared to tetrahydroquinazoline analogs for which no pKa data are publicly available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.